molecular formula C10H20N2O B13283946 2-Amino-2-(3,4-dimethylcyclohexyl)acetamide

2-Amino-2-(3,4-dimethylcyclohexyl)acetamide

Cat. No.: B13283946
M. Wt: 184.28 g/mol
InChI Key: VWNOQLIKUQZYJU-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dimethylcyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an amino group and a dimethylcyclohexyl group attached to an acetamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dimethylcyclohexyl)acetamide typically involves the reaction of 3,4-dimethylcyclohexanone with an appropriate amine source under controlled conditions. One common method includes the reductive amination of 3,4-dimethylcyclohexanone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dimethylcyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3,4-dimethylcyclohexyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,5-dimethylcyclohexyl)acetamide: Similar in structure but with a different position of the methyl groups on the cyclohexyl ring.

    2-Amino-2-(4-methylcyclohexyl)acetamide: Contains a single methyl group on the cyclohexyl ring.

    2-Amino-2-(cyclohexyl)acetamide: Lacks the methyl groups on the cyclohexyl ring.

Uniqueness

2-Amino-2-(3,4-dimethylcyclohexyl)acetamide is unique due to the specific positioning of the dimethyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-2-(3,4-dimethylcyclohexyl)acetamide

InChI

InChI=1S/C10H20N2O/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H2,12,13)

InChI Key

VWNOQLIKUQZYJU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C(C(=O)N)N

Origin of Product

United States

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